Cas no 1182445-64-2 (4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine)

4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring chloro and alkyl substituents, enhances reactivity and selectivity in synthetic pathways, making it a valuable intermediate for the development of biologically active compounds. The compound's stability under standard conditions and well-defined purity profile ensure consistent performance in experimental settings. Its versatility in nucleophilic substitution and cross-coupling reactions further underscores its utility in medicinal chemistry and material science. Researchers may find it particularly useful for constructing heterocyclic frameworks or modifying lead compounds in drug discovery. Proper handling and storage are recommended to maintain its integrity.
4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine structure
1182445-64-2 structure
Product Name:4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine
CAS No:1182445-64-2
MF:C10H15ClN2
MW:198.692501306534
CID:5734728
PubChem ID:60996802
Update Time:2025-10-29

4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • starbld0030184
    • 4-chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine
    • 4-Chloro-2-isobutyl-5,6-dimethylpyrimidine
    • 1182445-64-2
    • AKOS010224052
    • Pyrimidine, 4-chloro-5,6-dimethyl-2-(2-methylpropyl)-
    • 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine
    • Inchi: 1S/C10H15ClN2/c1-6(2)5-9-12-8(4)7(3)10(11)13-9/h6H,5H2,1-4H3
    • InChI Key: LCFOWHCQXXMKLC-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C(C)N=C(CC(C)C)N=1

Computed Properties

  • Exact Mass: 198.0923762g/mol
  • Monoisotopic Mass: 198.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.064±0.06 g/cm3(Predicted)
  • Boiling Point: 271.1±35.0 °C(Predicted)
  • pka: 1?+-.0.50(Predicted)

4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine Pricemore >>

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Additional information on 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine

Recent Advances in the Study of 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine (CAS: 1182445-64-2)

4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine (CAS: 1182445-64-2) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions.

The compound's structural features, including the chloro and dimethyl substituents on the pyrimidine ring, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent research has explored its role in modulating key signaling pathways involved in cancer and inflammatory diseases.

One of the most notable findings in recent literature is the compound's ability to selectively inhibit specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low micromolar range. This selectivity suggests its potential as a lead compound for the development of targeted therapies.

In addition to its kinase inhibitory properties, the compound has also been investigated for its antimicrobial activity. A recent preprint on bioRxiv reported that derivatives of 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, offering a novel mechanism of action distinct from existing antibiotics.

From a synthetic chemistry perspective, advancements have been made in the scalable production of 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine. A 2022 patent application (WO2022156789) described an improved synthetic route that yields the compound with higher purity and reduced environmental impact. This development is particularly significant for industrial-scale applications, as it addresses previous challenges related to yield and byproduct formation.

Ongoing research is exploring the compound's potential in combination therapies. Preliminary data presented at the 2023 American Chemical Society National Meeting suggested that 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine may enhance the efficacy of existing chemotherapeutic agents when used in combination, possibly through modulation of drug resistance mechanisms. These findings open new avenues for its application in oncology.

Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine. Current research is addressing pharmacokinetic limitations, including bioavailability and metabolic stability, through structural modifications and formulation strategies. Recent computational studies have employed molecular docking and quantitative structure-activity relationship (QSAR) models to guide these optimization efforts.

In conclusion, 4-Chloro-5,6-dimethyl-2-(2-methylpropyl)pyrimidine (CAS: 1182445-64-2) represents a versatile scaffold with multiple therapeutic applications. The compound's unique chemical properties and biological activities continue to drive innovative research across chemical biology and pharmaceutical sciences. Future studies are expected to further elucidate its mechanism of action and expand its therapeutic potential through targeted derivatization and combination approaches.

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